2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile
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Overview
Description
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the reaction of pyrrole with bromohydrazone under specific conditions can yield the desired triazine compound . Another method involves the formation of triazinium dicyanomethylide, followed by cyclization to produce the target compound .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of transition metal-mediated synthesis and multistep synthesis processes are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including kinase inhibition.
Medicine: It is a key component in the development of antiviral and anticancer drugs.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile involves its interaction with specific molecular targets. For example, in cancer therapy, it acts as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This leads to the disruption of signaling pathways that are crucial for cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, known for its antiviral properties.
4-Aminopyrrolo[2,1-f][1,2,4]triazine: Known for its anti-norovirus activity.
Uniqueness
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro and carbonitrile groups enhance its reactivity and potential as a pharmacophore in drug design .
Properties
Molecular Formula |
C7H2Cl2N4 |
---|---|
Molecular Weight |
213.02 g/mol |
IUPAC Name |
2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile |
InChI |
InChI=1S/C7H2Cl2N4/c8-6-5-2-1-4(3-10)13(5)12-7(9)11-6/h1-2H |
InChI Key |
MZYWJDSIJGVWPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1)C(=NC(=N2)Cl)Cl)C#N |
Origin of Product |
United States |
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